molecular formula C12H14N2S B12099218 2,3-dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline

2,3-dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No.: B12099218
M. Wt: 218.32 g/mol
InChI Key: RRLWDYGAWWJCAW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline is an organic compound with the molecular formula C({12})H({14})N(_{2})S and a molecular weight of 218.32 g/mol . This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Attachment of the Aniline Group: The thiazole ring is then reacted with 2,3-dimethylaniline in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or the aniline group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles; reactions often carried out in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiazole derivatives.

    Substitution: Various substituted thiazole and aniline derivatives.

Scientific Research Applications

2,3-Dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its interactions with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-N-(1,3-thiazol-2-ylmethyl)aniline
  • 2,3-Dimethyl-N-(1,3-thiazol-4-ylmethyl)aniline
  • 2,3-Dimethyl-N-(1,3-thiazol-5-yl)aniline

Comparison

Compared to its analogs, 2,3-dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline exhibits unique reactivity due to the position of the thiazole ring. This positional difference can influence the compound’s electronic properties, steric effects, and overall reactivity, making it distinct in its chemical behavior and applications.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

2,3-dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C12H14N2S/c1-9-4-3-5-12(10(9)2)14-7-11-6-13-8-15-11/h3-6,8,14H,7H2,1-2H3

InChI Key

RRLWDYGAWWJCAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC2=CN=CS2)C

Origin of Product

United States

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